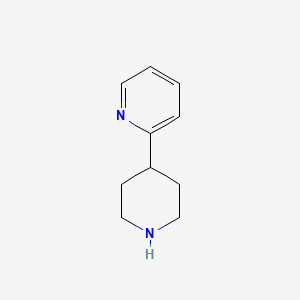

2-(Piperidin-4-yl)pyridine

説明

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are arguably the most important class of compounds in medicinal chemistry. rsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.commsesupplies.com This prevalence is due to several key factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological macromolecules like proteins and nucleic acids. nih.gov

Furthermore, the incorporation of heterocyclic rings like piperidine (B6355638) and pyridine (B92270) can profoundly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, metabolic stability, and membrane permeability. nih.govnih.gov For instance, replacing a phenyl group with a pyridine ring has been shown to improve biochemical potency and metabolic stability in certain drug candidates. nih.gov These rings are integral to the structure of numerous natural products, including vitamins and alkaloids, and are found in a vast range of synthetic therapeutic agents used to treat conditions from infections and cancer to neurological disorders. nih.govdovepress.com

Overview of the 2-(Piperidin-4-yl)pyridine Scaffold in Academic Inquiry

The this compound scaffold is a specific arrangement where a piperidine ring is connected at its 4-position to the 2-position of a pyridine ring. This particular linkage has proven to be a fertile ground for synthetic exploration and the investigation of biological activity. The scaffold itself is a versatile building block, allowing for chemical modifications at the piperidine nitrogen and various positions on the pyridine ring.

Research has demonstrated that derivatives of this core structure can be tailored to interact with a variety of biological targets, including enzymes and receptors. Synthetic strategies often involve multi-step processes, such as coupling reactions, to build and functionalize the core scaffold. mdpi.com The ability to readily create analogues has made this compound a valuable tool in structure-activity relationship (SAR) studies, where chemists systematically alter the molecule's structure to optimize its interaction with a target. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | nih.gov |

| Molar Mass | 162.23 g/mol | nih.gov |

| IUPAC Name | 2-piperidin-4-ylpyridine | nih.gov |

| Canonical SMILES | C1CNCCC1C2=CC=NC=C2 |

Research Trajectories within the Piperidine-Pyridine Framework

The research landscape for piperidine-pyridine-based compounds is dynamic and expanding. A key trajectory involves the design of highly selective inhibitors for specific biological targets implicated in disease. For example, derivatives of the related 4-(Piperidin-4-yl)pyridine scaffold have been investigated as potent inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. Similarly, other piperidine-pyridine derivatives have been explored as inhibitors for targets relevant to cancer, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). smolecule.com

Another significant research direction is the use of this framework to develop agents for central nervous system (CNS) disorders. The piperidine moiety is a well-known structural feature in many CNS-active drugs, and its combination with pyridine allows for the fine-tuning of properties needed to cross the blood-brain barrier. Investigations into neuroprotective effects, such as the inhibition of acetylcholinesterase and butyrylcholinesterase, are active areas of study.

Furthermore, computational methods are increasingly being used to predict the biological activities and potential targets of new piperidine derivatives, accelerating the design of novel therapeutic agents. clinmedkaz.org The development of novel synthetic methodologies, including chemo-enzymatic approaches, is also a continuing focus, aiming to produce these complex molecules with high efficiency and stereoselectivity. acs.org

Table 2: Examples of Research on Piperidine-Pyridine Derivatives

| Derivative Class | Biological Target/Application | Research Focus |

| 2-Amino-4-(1-piperidine) pyridine | ALK/ROS1 Kinases | Design of dual inhibitors for cancer therapy. smolecule.comresearchgate.net |

| 4-(Piperidin-4-yl)pyridine Analogues | Lysine-Specific Demethylase 1 (LSD1) | Development of epigenetic modulators for oncology. |

| Imidazo[4,5-b]pyridin-2-one Derivatives | CGRP Receptor | Investigation as potential antimigraine agents. |

| Thiazolylhydrazone Derivatives | Acetylcholinesterase | Synthesis of potential agents for Alzheimer's disease. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQCSIGNRPHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438829 | |

| Record name | 2-(Piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30532-37-7 | |

| Record name | 2-(4-Piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30532-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Approaches to the Piperidine (B6355638) Ring Formation in 2-(Piperidin-4-yl)pyridine Analogs

The formation of the piperidine core is a key step in the synthesis of this compound analogs. Various synthetic strategies have been developed to achieve this, each with its own advantages and substrate scope.

Hydrogenation and Reduction Strategies for Pyridine (B92270) Precursors

One of the most direct methods for synthesizing piperidines is the hydrogenation of pyridine precursors. This approach typically involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. Various catalytic systems and reaction conditions have been employed to achieve this transformation efficiently and selectively.

Transition metal catalysis is a cornerstone of this strategy, with catalysts based on cobalt, rhodium, palladium, and platinum being commonly used. For instance, a heterogeneous cobalt catalyst supported on titanium nanoparticles has been shown to facilitate the hydrogenation of pyridine derivatives in water, offering a more environmentally friendly approach. Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using a formic acid/triethylamine mixture as a hydrogen source provides another effective route to piperidine derivatives.

The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, which is particularly important when synthesizing chiral piperidine analogs. Asymmetric hydrogenation using chiral catalysts or auxiliaries can provide access to specific enantiomers. The table below summarizes various catalytic systems used for the hydrogenation of pyridine derivatives.

| Catalyst System | Hydrogen Source | Key Features |

| Cobalt nanoparticles on titanium | H₂ | Acid-free conditions, aqueous solvent |

| [RhCp*Cl₂]₂ / KI | HCOOH/NEt₃ | Transfer hydrogenation of pyridinium salts |

| Palladium(0) | H₂ | Can be combined with Suzuki-Miyaura coupling in a one-pot reaction |

| Platinum-based catalysts | H₂ | Used in the synthesis of precursors for serotonin (B10506) reuptake inhibitors |

| Ruthenium(II) complexes | H₂ | Effective for asymmetric hydrogenation of enamines derived from pyridines |

Chemoselectivity is another critical aspect, especially when the pyridine precursor contains other reducible functional groups. Careful selection of the catalyst and reaction conditions can allow for the selective reduction of the pyridine ring while preserving other functionalities.

Cyclization Reactions for Piperidine Core Construction

Cyclization reactions provide a powerful means of constructing the piperidine ring from acyclic precursors. These methods involve the formation of one or more carbon-nitrogen bonds to close the six-membered ring. A variety of cyclization strategies have been developed, including radical-mediated, electrophilic, and metal-catalyzed processes.

Intramolecular cyclization of amines onto alkenes is a common approach. For example, the aza-Prins cyclization of homoallylic amines with aldehydes, promoted by a copper(I) complex and zirconium tetrachloride, can yield substituted piperidines. Radical cyclization offers another avenue, such as the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes.

The Dieckmann condensation is a classic method for forming cyclic β-keto esters, which can be precursors to piperidones and subsequently piperidines. This intramolecular condensation of a diester is typically promoted by a strong base. The table below highlights different cyclization strategies for piperidine synthesis.

| Cyclization Strategy | Key Reagents/Catalysts | Description |

| Aza-Prins Cyclization | NHC-Cu(I) complex, ZrCl₄ | Cyclization of homoallylic amines with aldehydes |

| Radical-Mediated Cyclization | Cobalt(II) catalyst | Intramolecular cyclization of linear amino-aldehydes |

| Oxidative Amination | Gold(I) or Palladium catalyst | Cyclization of non-activated alkenes with an amine source |

| Dieckmann Condensation | Strong base (e.g., NaOMe) | Intramolecular condensation of diesters to form cyclic β-keto esters |

| Electroreductive Cyclization | Electrochemical cell | Cyclization of imines with terminal dihaloalkanes |

Reductive Amination Pathways for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for forming C-N bonds and is particularly effective for constructing the piperidine ring. This reaction typically involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.

Intramolecular reductive amination is a key strategy for the synthesis of polyhydroxypiperidines, where a carbohydrate-derived precursor containing both an amine and a carbonyl group (or a precursor to one) cyclizes and is subsequently reduced.

Double reductive amination (DRA) is a powerful "one-pot" reaction that forms two C-N bonds to construct the piperidine ring. This method typically involves the reaction of a dicarbonyl compound with a primary amine or ammonia (B1221849), where two imine/enamine formation and reduction steps occur in sequence. Sugar-derived dicarbonyl substrates are often used to control the stereochemistry of the resulting piperidine. The table below summarizes key aspects of reductive amination pathways.

| Reductive Amination Pathway | Substrates | Key Features |

| Intramolecular Reductive Amination | Amino-aldehydes or amino-ketones | Forms a single C-N bond to close the ring |

| Double Reductive Amination (DRA) | Dicarbonyl compounds and a primary amine/ammonia | Forms two C-N bonds in a single synthetic step |

| Rhodium-Catalyzed Reductive Transamination | Pyridinium salts and an exogenous amine | Involves hydrolysis of a dihydropyridine (B1217469) intermediate followed by reductive amination |

A notable variation is the rhodium-catalyzed reductive transamination of pyridinium salts. In this process, the pyridinium ion is first reduced to a dihydropyridine, which is then hydrolyzed. The resulting dicarbonyl intermediate undergoes a subsequent reductive amination with an external amine to afford the N-substituted piperidine.

Pyridine Moiety Introduction and Functionalization

The introduction and functionalization of the pyridine moiety are essential for the synthesis of this compound and its analogs. This can be achieved either by starting with a pre-functionalized pyridine derivative or by introducing the pyridine ring onto a pre-existing piperidine scaffold.

Nucleophilic Substitution Reactions involving Pyridine Derivatives

Nucleophilic substitution reactions on the pyridine ring are a common method for introducing substituents. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. This is in contrast to benzene, which is generally unreactive towards nucleophiles.

In the context of synthesizing this compound analogs, a piperidine derivative can act as the nucleophile, attacking an appropriately activated pyridine ring. For example, a piperidine can displace a good leaving group, such as a halide, from the 2-position of a pyridine ring. The reaction is often facilitated by the presence of an electron-withdrawing group on the pyridine ring, which further activates it towards nucleophilic attack.

The Chichibabin reaction is a classic example of nucleophilic substitution on pyridine, where an amide anion (e.g., from sodium amide) attacks the 2-position to introduce an amino group. While not directly forming a piperidine-pyridine linkage, it illustrates the principle of nucleophilic attack at the 2-position. The table below provides examples of nucleophilic substitution on pyridine.

| Reaction Type | Nucleophile | Leaving Group | Position of Substitution |

| SNAr | Piperazine | Cl⁻ | 2-position |

| Chichibabin Reaction | NH₂⁻ | H⁻ | 2-position |

| Reaction with Organolithiums | R-Li | H⁻ | 2-position |

| Reaction with Hydroxide | OH⁻ | H⁻ | 2-position (at high temperature) |

Cross-Coupling Methodologies for Pyridine-Piperidine Linkage

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be applied to link pyridine and piperidine moieties. These reactions offer a high degree of control and functional group tolerance.

The Suzuki-Miyaura cross-coupling is a widely used method, but its application to 2-pyridylboronates can be challenging due to their instability and low reactivity. To overcome this, pyridine-2-sulfinates have been developed as stable and effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

Other cross-coupling strategies include palladium-catalyzed reactions of N-aryl-2-aminopyridines, where the pyridyl nitrogen can act as a directing group to facilitate C-H activation and subsequent functionalization. Transition-metal-free cross-coupling reactions have also been developed, for instance, using a Lewis acid adduct to facilitate the reaction between a pyridine and an organometallic reagent. A pyridine-pyridine cross-coupling has been reported between pyridyl phosphonium (B103445) salts and cyanopyridines, proceeding through dearomatized radical intermediates. The table below summarizes various cross-coupling methodologies.

| Cross-Coupling Reaction | Pyridine Component | Piperidine/Other Component | Catalyst/Reagent |

| Suzuki-Miyaura type | Pyridine-2-sulfinate | Aryl halide | Palladium catalyst |

| C-H Acylation | N-aryl-2-aminopyridine | α-Oxocarboxylic acid | Ruthenium/Silver catalyst |

| Annulation | N-aryl-2-aminopyridine | Internal alkyne | Palladium catalyst |

| Radical Coupling | Cyanopyridine | Pyridyl phosphonium salt | B₂pin₂ |

| Buchwald-Hartwig Amination | 2-Chloropyridine derivative | tert-Butylcarbamate | Palladium catalyst, XantPhos |

Regioselective Functionalization of Pyridine Rings

A significant challenge in pyridine chemistry is the direct and selective alkylation at the C-4 position, a key step in forming the this compound linkage. Traditional methods often result in a mixture of isomers. However, recent advancements have provided more controlled and efficient routes.

One notable strategy involves a Minisci-type decarboxylative alkylation using a removable blocking group. This method allows for the selective introduction of alkyl groups to the C-4 position of the pyridine ring. The process begins with the installation of a blocking group, such as one derived from maleic acid, onto the pyridine nitrogen. This directs the subsequent radical alkylation exclusively to the C-4 position. The reaction is typically carried out under mild, acid-free conditions, making it compatible with a variety of functional groups. After the C-4 alkylation, the blocking group can be efficiently removed to yield the desired 4-alkylated pyridine.

The general procedure for this Minisci reaction involves reacting the pyridinium salt (with the blocking group) with a carboxylic acid in the presence of a silver catalyst (e.g., AgNO₃) and an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in a biphasic solvent system such as dichloroethane and water. nih.govorganic-chemistry.org

| Entry | Carboxylic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 75 |

| 2 | Pivalic acid | 4-tert-Butylpyridine | 80 |

| 3 | 1-Adamantanecarboxylic acid | 4-(1-Adamantyl)pyridine | 65 |

| 4 | (Tetrahydro-2H-pyran-4-yl)acetic acid | 4-((Tetrahydro-2H-pyran-4-yl)methyl)pyridine | 55 |

Another powerful technique for regioselective functionalization is directed ortho metalation (DoM) . This strategy relies on a directing metalating group (DMG) on the pyridine ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.org For the synthesis of this compound, one could envision starting with a 4-substituted pyridine where the substituent acts as a DMG, or a pre-functionalized piperidine could be introduced to a lithiated pyridine. The choice of the DMG and the reaction conditions are crucial for achieving high regioselectivity. clockss.orgharvard.edu

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. bohrium.comacsgcipr.org These reactions are highly valued for their ability to rapidly generate molecular diversity.

While a direct MCR for the synthesis of the parent this compound is not extensively documented, related structures can be assembled using this strategy, suggesting potential pathways. For instance, a four-component reaction has been reported for the diastereoselective synthesis of piperidine-containing pyridinium salts. This reaction involves the Michael-Mannich cascade of Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate (B1210297). researchgate.net This methodology highlights the potential of MCRs to construct the core piperidine ring with pendant groups that could be further elaborated to the desired 2-pyridyl substituent.

The general principle of MCRs involves the in-situ formation of reactive intermediates that then participate in a cascade of reactions to form the final product. nih.gov Common MCRs for the synthesis of piperidine and pyridine rings include the Hantzsch and Bohlmann-Rahtz syntheses. acsgcipr.org Adapting these classical MCRs or designing novel reaction cascades could provide a convergent and efficient route to the this compound scaffold.

Stereoselective Synthesis of this compound Derivatives

The introduction of chirality into the this compound scaffold is of significant interest for the development of new therapeutic agents. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

A promising approach for the enantioselective synthesis of substituted piperidines involves the catalytic asymmetric functionalization of dihydropyridine or tetrahydropyridine (B1245486) intermediates. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org Subsequent reduction of the tetrahydropyridine ring would then yield the corresponding chiral 3-substituted piperidine. To apply this to the synthesis of this compound, a substrate bearing the 2-pyridyl group at the appropriate position would be required.

| Entry | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Phenylboronic acid | 85 | 96 |

| 2 | 4-Methoxyphenylboronic acid | 92 | 97 |

| 3 | 3-Chlorophenylboronic acid | 78 | 95 |

| 4 | 2-Naphthylboronic acid | 88 | 98 |

Another strategy for stereoselective synthesis involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed. This approach has been successfully employed in the synthesis of a variety of chiral piperidine derivatives. nih.gov

Furthermore, the enantioselective synthesis of 1,4-dihydropyridines can be achieved through the organocatalytic addition of C(1)-ammonium enolates to pyridinium salts. nih.govrsc.org These chiral dihydropyridines can then serve as versatile intermediates for the synthesis of enantiomerically enriched piperidine derivatives through subsequent reduction and functionalization steps. The choice of catalyst and reaction conditions is critical for achieving high levels of stereocontrol in these transformations.

Medicinal Chemistry and Drug Discovery Applications

Scaffold Design and Ligand Development

The 2-(Piperidin-4-yl)pyridine framework serves as a foundational scaffold for creating diverse chemical libraries. Both pyridine (B92270) and piperidine (B6355638) are prevalent in a vast number of active pharmaceuticals, and their combination in this specific arrangement offers a robust starting point for developing new ligands. rsc.orgnih.govthieme-connect.com

Researchers have successfully used this core to develop multifunctional ligands by modifying various positions on both the pyridine and piperidine rings. For instance, the piperidine nitrogen can be substituted to introduce different functional groups, while the pyridine ring can be further functionalized to modulate the electronic and steric properties of the molecule. A notable example involves linking a 1-benzylpiperidin-4-yl moiety to the second position of a polyfunctionalized pyridine ring. nih.gov This strategy allows for the creation of compounds that can interact with multiple biological targets simultaneously, a key approach in developing treatments for complex diseases. The inherent structural properties of the this compound scaffold provide an excellent basis for generating ligands with tailored affinities and selectivities for specific receptors and enzymes.

Therapeutic Target Identification and Modulation

Derivatives of this compound have been synthesized and evaluated for their ability to interact with and modulate the activity of several important therapeutic targets. These investigations have primarily focused on central nervous system (CNS) receptors and key enzymes involved in neurotransmission.

The this compound scaffold has proven to be a highly effective template for designing potent and selective ligands for sigma receptors (σR), which are recognized as important targets for neurological disorders. researchgate.net A series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles has been developed and studied for their affinity towards σ1 and σ2 receptor subtypes. nih.gov

These compounds incorporate the core this compound structure, with the piperidine nitrogen substituted with a benzyl (B1604629) group and linked via an alkyl chain to the amino group at the C2 position of the pyridine ring. nih.gov The research identified that the length of this alkyl linker is a critical determinant of binding affinity. researchgate.net

One of the most potent compounds from this series, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 ), demonstrated a high affinity for the human σ1 receptor with a Kᵢ value of 1.45 nM. nih.govresearchgate.net This compound also exhibited a remarkable 290-fold selectivity for the σ1 receptor over the σ2 subtype. nih.govresearchgate.net The high affinity is attributed to a favorable combination of the two-carbon linker (n=2) connecting the N-benzylpiperidine motif to the pyridine C2 position and a N-methyl-substituted propargylamine (B41283) at the C6 position. researchgate.net

| Compound ID | Linker Length (n) | R¹ | R² | Phenyl at C4 | hσ₁R Kᵢ (nM) | hσ₂R Kᵢ (nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|---|---|---|---|

| 1 | 0 | H | H | No | 12.3 ± 1.1 | 1480 ± 120 | 120 |

| 2 | 1 | H | H | No | 11.0 ± 1.0 | 1230 ± 110 | 112 |

| 3 | 2 | H | H | No | 3.0 ± 0.6 | 1340 ± 120 | 447 |

| 4 | 0 | Me | H | No | 11.0 ± 1.0 | 700 ± 60 | 64 |

| 5 | 2 | Me | Me | No | 1.45 ± 0.43 | 420 ± 40 | 290 |

| 6 | 3 | Me | Me | No | 3.3 ± 0.6 | 600 ± 50 | 182 |

| 7 | 4 | Me | Me | No | 3.9 ± 0.7 | 530 ± 50 | 136 |

Data sourced from scientific literature. nih.gov

Based on a review of the available scientific literature, there are no significant research findings specifically focused on the development of derivatives from the this compound scaffold as antagonists for the Histamine (B1213489) H3 receptor. While related piperidine-containing structures have been explored for H3 antagonism, dedicated studies on ligands derived directly from the this compound core are not prominent. nih.govwikipedia.org

Similarly, the scientific literature does not currently feature extensive research characterizing the binding of this compound derivatives to dopamine (B1211576) receptors. Although various piperidine and pyridine-containing molecules have been investigated as dopamine receptor ligands, studies specifically detailing the structure-activity relationships of ligands built from the this compound scaffold are not widely reported. mdpi.comnih.govnih.gov

The versatility of the this compound scaffold extends to the development of potent enzyme inhibitors. The same series of derivatives investigated for sigma receptor affinity also demonstrated significant inhibitory activity against key enzymes involved in neurotransmitter metabolism, such as cholinesterases and monoamine oxidases. nih.gov

This dual activity highlights the potential of this scaffold to create multi-target-directed ligands. Specifically, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 ) was found to be a potent inhibitor of acetylcholinesterase (AChE) with an IC₅₀ value of 13 nM. nih.govresearchgate.net It also inhibited butyrylcholinesterase (BuChE) with an IC₅₀ of 3.1 µM. nih.govresearchgate.net

Further exploration of the series revealed that other derivatives were highly potent and selective AChE inhibitors, with compounds 4 and 7 showing IC₅₀ values in the low nanomolar range (1.1–1.7 nM). nih.gov Additionally, compound 7 was identified as a selective inhibitor of monoamine oxidase-A (MAO-A) with an IC₅₀ of 3950 nM. nih.gov

| Compound ID | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | MAO-A IC₅₀ (nM) |

|---|---|---|---|

| 4 | 1.1 ± 0.2 | 840 ± 70 | >10000 |

| 5 | 13 ± 1 | 3100 ± 200 | >10000 |

| 7 | 1.7 ± 0.3 | 530 ± 50 | 3950 ± 350 |

Data sourced from scientific literature. nih.gov

Antiproliferative Activity against Cancer Cell Lines

The this compound scaffold and its derivatives have demonstrated significant antiproliferative activity across a range of cancer cell lines. This activity often stems from the inhibition of key enzymes involved in cancer progression, as detailed in the preceding sections.

The potent LSD1 inhibitors containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC₅₀ values as low as 280 nM, while showing negligible effects on normal cells. nih.gov Similarly, a study on 2-amino-4-(1-piperidine) pyridine showed that it inhibited cell proliferation, arrested the cell cycle, and induced apoptosis in colon cancer cells (DLD-1 and HT29) in a dose-dependent manner. nih.gov

Further research into 2-amino-4-(1-piperidine) pyridine derivatives identified them as potent dual inhibitors of ALK and ROS1 kinases, which are targets in non-small-cell lung cancer. The representative compound 2e showed potent antiproliferative activity against ALK-addicted H3122 (IC₅₀ = 6.27 μM) and ROS1-addicted HCC78 (IC₅₀ = 10.71 μM) cell lines. nih.gov Notably, compound 2e also demonstrated impressive activity against clinically relevant crizotinib-resistant mutants. nih.gov Other studies have confirmed the antiproliferative potential of various pyridine derivatives against leukemia, lung, breast, and colon cancer cell lines. nih.gov

| Compound | Cancer Cell Line(s) | IC₅₀ / EC₅₀ Value | Target(s) |

| A 3-(piperidin-4-ylmethoxy)pyridine derivative | Leukemia & Solid Tumors | As low as 280 nM | LSD1 |

| 2-amino-4-(1-piperidine) pyridine | DLD-1 and HT29 (Colon) | Dose-dependent inhibition | FOXA2 pathway |

| Compound 2e (a 2-amino-4-(1-piperidine) pyridine derivative) | H3122 (ALK-addicted) | 6.27 µM | ALK/ROS1 |

| HCC78 (ROS1-addicted) | 10.71 µM | ALK/ROS1 |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. For derivatives of this compound, SAR analyses have provided valuable insights into the structural requirements for potent and selective inhibition of various targets.

In the context of LSD1 inhibition, the 3-(piperidin-4-ylmethoxy)pyridine core was identified as a key structural element. Modifications to the groups attached to this core significantly impacted potency and selectivity.

For cholinesterase inhibitors, SAR studies on 1,3-dimethylbenzimidazolinone derivatives revealed that replacing a sulphonamide group with an amide group maintained AChE inhibitory activity but significantly decreased BuChE inhibition, indicating the importance of the sulphonamide linker for BuChE activity. uni-tuebingen.de

In the development of p38 MAP kinase inhibitors, SAR studies of the diaryl urea (B33335) class of inhibitors, such as BIRB 796, showed that pharmacophores with strong hydrogen bonding capabilities, like a pyridine ring, directed towards the ATP-binding domain, were critical for achieving high binding affinities. nih.gov

Regarding antiproliferative activity, a broad analysis of pyridine derivatives has shown that the presence and position of certain functional groups are key determinants of efficacy. Groups containing nitrogen and oxygen, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups, were found to enhance antiproliferative activity against various human cancer cell lines. Conversely, the addition of bulky groups or halogen atoms often resulted in lower antiproliferative activity.

Influence of Substituent Position and Nature on Biological Activity

The biological activity of molecules containing the this compound core is significantly modulated by the position and chemical nature of substituents. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a critical role. For instance, in a series of cinnamoyl piperidinyl acetate (B1210297) derivatives, ortho-substituted compounds with EWGs like 2-chloro showed the highest potency as cholinesterase inhibitors, suggesting that favorable electrostatic interactions are key for optimal binding. nih.gov Meta-substituents such as 3-fluoro and 3-nitro also enhanced activity. nih.gov Conversely, para-substituted derivatives generally displayed lower activity compared to their ortho or meta counterparts. nih.gov In another study on PAK4 inhibitors, compounds with EWGs (halogens) showed that smaller, more electronegative atoms increased biological activity, while those with an EDG were inactive. mdpi.com

The position of substituents also has a profound impact. In the case of cholinesterase inhibitors, the difference in activity between ortho- and para-substituted compounds highlights the importance of the substituent's placement for effective binding. nih.gov For antitubercular 2,4-disubstituted pyridine derivatives, the nature of the substituent at the 4-position greatly influences lipophilicity (LogP), which is crucial for bioavailability and penetration through biological barriers. nih.gov For example, a pyrrolidine-containing derivative was less lipophilic than a derivative with a different substituent, affecting its interaction with proton-donating targets. nih.gov

The addition of certain functional groups can also dictate the antiproliferative activity of pyridine derivatives. Structure-activity relationship (SAR) analyses have shown that the presence and position of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity against cancer cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups tends to decrease antiproliferative effects. nih.gov

Table 1: Influence of Substituent Position and Nature on Biological Activity

| Compound Class | Substituent Type | Position | Effect on Activity | Target/Application |

|---|---|---|---|---|

| Cinnamoyl piperidinyl acetates | Electron-Withdrawing (e.g., -Cl) | Ortho | Increased potency | Cholinesterase inhibition |

| Cinnamoyl piperidinyl acetates | Electron-Withdrawing (e.g., -F, -NO2) | Meta | Enhanced activity | Cholinesterase inhibition |

| Cinnamoyl piperidinyl acetates | Electron-Donating (e.g., -OCH3) | Meta | Unfavorable effects | Cholinesterase inhibition |

| Imidazo[4,5-b]pyridine derivatives | Electron-Withdrawing (Halogens) | Not specified | Increased activity with higher electronegativity | PAK4 inhibition |

| Imidazo[4,5-b]pyridine derivatives | Electron-Donating | Not specified | Inactive | PAK4 inhibition |

| 2,4-Disubstituted pyridines | Hydrophilic cyclic amines (e.g., pyrrolidine) | 4-position | Influences lipophilicity and target interaction | Antitubercular |

| Pyridine derivatives | -OCH3, -OH, -C=O, -NH2 | Various | Enhanced activity | Antiproliferative |

| Pyridine derivatives | Halogens, bulky groups | Various | Decreased activity | Antiproliferative |

Impact of Linker Length and Flexibility on Target Binding

The linker connecting the this compound core to other parts of a molecule plays a crucial role in determining the compound's binding affinity and specificity for its biological target. The length and flexibility of this linker can significantly influence how well the different fragments of the molecule are presented to their respective binding sites. nih.gov

In the design of multivalent targeting constructs, both linker length and flexibility are critical factors. nih.govelsevierpure.com Mathematical modeling has shown that moderately flexible linkers can best reproduce experimentally observed avidities. nih.gov The length of the linker is also a key determinant of binding affinity. For example, in a series of compounds targeting sigma-1 receptors, increasing the linker length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in progressively higher affinity for the human sigma-1 receptor. nih.gov This suggests that a longer linker can better position the pharmacophoric elements for optimal interaction with the receptor.

However, the relationship between linker characteristics and binding is not always straightforward. A study on fragment-based inhibitors of human uracil (B121893) DNA glycosylase revealed that even when binding fragments are optimally positioned, the strain and flexibility of the linker can have a significant impact on binding affinity. nih.gov This underscores the importance of optimizing the linker in fragment-based drug discovery efforts. nih.gov In some cases, a more rigid linker may be advantageous by reducing the entropic penalty associated with the binding of a flexible molecule. nih.gov

Table 2: Impact of Linker Length on Sigma-1 Receptor Affinity

| Compound | Linker Length (n) | Linker Type | Ki (nM) for hσ1R |

|---|---|---|---|

| 1 | 0 | Amino | 29.2 |

| 2 | 2 | Ethylamino | 7.57 ± 0.59 |

| 3 | 3 | Propylamino | 2.97 ± 0.22 |

| 4 | 4 | Butylamino | 3.97 ± 0.66 |

Data sourced from a study on compounds targeting sigma-1 receptors. nih.gov

Stereochemical Effects on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological profile of drugs containing the this compound scaffold. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different biological activities, potencies, and metabolic fates.

A notable example is a novel muscarinic receptor antagonist, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide. nih.govresearchgate.net This compound, with its specific (2R, 1R) stereochemistry, demonstrates high selectivity for M3 receptors over M2 receptors. nih.govresearchgate.net This selectivity is clinically significant as M3 receptors are involved in bronchoconstriction, while M2 receptors regulate cardiac function. nih.gov The specific stereoisomer showed potent M3 antagonistic activity without affecting central muscarinic receptors due to low brain penetration, potentially leading to fewer cardiac and central nervous system side effects. nih.govresearchgate.net

In another study, a new series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives were synthesized, and their stereochemical effects on antibacterial, antifungal, and anthelmintic activities were evaluated. nih.gov The specific spatial arrangement of the substituents on the piperidine ring was found to be crucial for their biological activity. nih.gov These examples underscore the importance of considering stereochemistry in the design and development of drugs based on the this compound core to achieve the desired therapeutic effects and minimize off-target activities.

Rational Drug Design Approaches Utilizing the this compound Core

Rational drug design leverages the understanding of a biological target's structure and mechanism to create new therapeutic agents. nih.gov The this compound scaffold has been effectively utilized in such approaches, serving as a versatile framework for the design of potent and selective inhibitors for various targets.

Structure-based drug design is a key strategy in rational drug design. nih.gov This approach was successfully employed to develop potent renin inhibitors. Starting from a fragment-based screening hit, a series of N-(piperidin-3-yl)pyrimidine-5-carboxamides were designed. researchgate.net By introducing a basic amine to interact with the catalytic aspartic acids of renin and optimizing the binding elements for the S1/S3 pockets, a compound was discovered that was 65,000-fold more potent than the initial hit. researchgate.net This significant enhancement in activity was achieved by the addition of only seven heavy atoms, highlighting the power of a rational, structure-guided approach. researchgate.net

Another example of rational design involves the development of spiroxindoles combined with a benzimidazole (B57391) scaffold as MDM2 inhibitors. rug.nl This design was based on a [3+2] cycloaddition reaction, which yielded compounds with four asymmetric centers in a highly regioselective and diastereoselective manner. rug.nl The resulting spiroxindoles were then evaluated for their anticancer activity and binding to MDM2. rug.nl

The this compound core and its analogs have also been central to the discovery of inhibitors for other targets, such as cholesterol 24-hydroxylase (CH24H). acs.org In this case, replacing a piperidin-4-yl group with a piperazinyl or phenyl group significantly enhanced the inhibitory activity, suggesting a preference for sp2 character at the 3-position of the pyridine ring to maintain a planar conformation. acs.org Further optimization, including the introduction of a piperidin-1-yl group on the pyridine ring, led to compounds with single-digit nanomolar inhibitory activity. acs.org These examples demonstrate the utility of the this compound scaffold as a foundational element in rational drug design, enabling the systematic optimization of lead compounds to achieve high potency and selectivity.

Biological and Pharmacological Evaluation

In Vitro Biological Activity Profiling and Assays

Derivatives of 2-(Piperidin-4-yl)pyridine have demonstrated significant activity against several key protein targets implicated in diseases such as cancer and neurological disorders. The in vitro efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki).

One area of notable activity is in the inhibition of protein kinases. A series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were designed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, which are important targets in non-small-cell lung cancer. nih.gov The representative compound 2e from this series showed potent anti-proliferative activity against cancer cell lines addicted to these kinases. nih.gov For instance, it exhibited an IC50 value of 6.27 µM against the ALK-addicted H3122 cell line and 10.71 µM against the ROS1-addicted HCC78 cell line. nih.gov Furthermore, compound 2e demonstrated impressive enzymatic activity against a clinically relevant crizotinib-resistant ALK mutant, ALKL1196M, with an IC50 of 41.3 nM, which is approximately two times more potent than crizotinib (B193316) itself. nih.gov It also showed superior inhibitory activity against the ROS1G2032R mutant in a Ba/F3 cell line compared to crizotinib. nih.gov

| Compound | Target Cell Line/Enzyme | IC50 Value | Source |

| Compound 2e | H3122 (ALK-addicted) | 6.27 µM | nih.gov |

| Compound 2e | HCC78 (ROS1-addicted) | 10.71 µM | nih.gov |

| Compound 2e | ALKL1196M (Crizotinib-resistant) | 41.3 nM | nih.gov |

| Compound 2e | Ba/F3 (ROS1G2032R) | 104.7 nM | nih.gov |

| Crizotinib | ALKL1196M | ~82.6 nM | nih.gov |

| Crizotinib | Ba/F3 (ROS1G2032R) | 643.5 nM | nih.gov |

Another significant area of biological activity for this scaffold is in the modulation of sigma receptors (σRs), which are targets for neurological disorders. A polyfunctionalized pyridine derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) , which incorporates the N-benzylpiperidin-4-yl moiety, displayed high affinity for the human sigma-1 receptor (hσ₁R) with a Kᵢ value of 1.45 nM. nih.gov This affinity is comparable to standard sigma receptor ligands like NE-100 and PB28. nih.gov This compound also exhibited potent dual-target activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 13 nM and 3.1 µM, respectively. nih.gov

| Compound | Target | Activity Value | Source |

| Compound 5 | hσ₁R | Kᵢ = 1.45 nM | nih.gov |

| Compound 5 | Acetylcholinesterase (AChE) | IC50 = 13 nM | nih.gov |

| Compound 5 | Butyrylcholinesterase (BuChE) | IC50 = 3.1 µM | nih.gov |

| NE-100 | hσ₁R | Kᵢ = 2.00 nM | nih.gov |

| PB28 | hσ₁R | Kᵢ = 1.87 nM | nih.gov |

Mechanistic Investigations of Biological Action

Investigations into the mechanism of action of this compound derivatives have often focused on their role as kinase inhibitors. For the 2-amino-4-(1-piperidine) pyridine series targeting ALK and ROS1, the mechanism involves stabilizing a novel DFG-shifted conformation in the kinase domain. nih.govsemanticscholar.org The DFG motif is a highly conserved sequence in protein kinases that plays a crucial role in catalysis, and its conformation (DFG-in or DFG-out) determines the activation state of the kinase. By stabilizing a non-functional, DFG-shifted state, these inhibitors prevent the kinase from adopting its active conformation, thereby blocking its downstream signaling pathways that promote cell proliferation and survival. nih.gov This mechanism is particularly important for overcoming resistance to other kinase inhibitors that bind to the active (DFG-in) conformation, as mutations can prevent the binding of those drugs while remaining susceptible to compounds that bind to a different conformational state. nih.gov

Ligand-Target Interaction Analysis in Biological Systems

Molecular modeling and docking studies have provided detailed insights into the specific interactions between this compound derivatives and their biological targets at the atomic level. These analyses are critical for understanding the basis of their potency and selectivity and for guiding further drug design.

In the case of the ALK/ROS1 dual inhibitors, molecular docking simulations revealed that the representative inhibitors could fit into the active site of both kinases. nih.gov This dual-binding capability explains their activity profile. The modeling provided a plausible explanation for their effectiveness against crizotinib-resistant mutants, suggesting that their binding mode is less affected by the specific mutations that confer resistance to crizotinib. nih.gov

For G-quadruplex (G4) stabilizers, a family of ligands based on a pyridine-2,6-dicarboxamide central scaffold has been studied. mdpi.com While not direct derivatives of this compound, the principles of interaction are relevant. These V-shaped ligands maximize their interaction with the target G4 structures. mdpi.com Molecular dynamics simulations with a parallel G4 structure from the k-RAS gene promoter showed that the spatial orientation of the side rings determines the mode and strength of binding to the G4s. mdpi.com

Similarly, for ligands targeting the histamine (B1213489) H₃ receptor (H₃R), docking studies of related 4-oxypiperidine compounds showed that a protonated nitrogen atom within the piperidine (B6355638) ring is crucial for interaction. nih.gov It forms a salt bridge with an aspartate residue (Asp114) and engages in cation-π interactions with aromatic residues (Tyr115 and Phe398) in the binding pocket. nih.gov Although the core scaffold differs, this highlights the critical role the piperidine nitrogen often plays in anchoring ligands to their protein targets through strong electrostatic and cation-π interactions.

Computational Chemistry and Cheminformatics Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how ligands like derivatives of 2-(piperidin-4-yl)pyridine interact with their biological targets.

Research has shown that derivatives of the piperidine (B6355638) and pyridine (B92270) core are involved in interactions with a variety of receptors. For instance, docking studies on 2,6-diaryl-substituted pyridine derivatives have been conducted to explore their binding potential toward the Eg5 enzyme, a validated cancer target. tubitak.gov.tr These simulations revealed that specific derivatives could interact with key residues like GLU116 and GLY117 within the Eg5 binding site through hydrogen bonds. tubitak.gov.tr The binding affinities, represented by the free energy of binding (ΔG), and the inhibition constants (Ki) are crucial parameters derived from these simulations. For example, one of the most promising pyridine derivatives showed a free energy of binding of -9.52 kcal/mol and a Ki of 0.105 µM. tubitak.gov.tr

In another study, piperidine/piperazine-based compounds were investigated for their affinity towards sigma 1 receptor (S1R). nih.gov Molecular docking simulations indicated that these ligands adopt a linear arrangement within the S1R binding site, occupying a central core and two hydrophobic pockets. nih.gov The piperidine nitrogen was identified as a key feature for interaction. nih.gov Similarly, derivatives of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile have been docked into the active site of sigma receptors, with one potent ligand exhibiting a binding energy of -11.2 kcal/mol. researchgate.net

Furthermore, molecular docking has been employed to study the interaction of pyridine-4-carbohydrazide derivatives with DNA, identifying key interactions within the minor groove. cmjpublishers.com These studies highlight the versatility of the this compound scaffold in interacting with diverse biological macromolecules.

Table 1: Examples of Molecular Docking Studies on Piperidine and Pyridine Derivatives

| Derivative Class | Target | Key Interacting Residues | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 2,6-diaryl-substituted pyridines | Kinesin Eg5 | GLU116, GLY117 | -9.52 | tubitak.gov.tr |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles | Sigma 1 Receptor (hσ1R) | Not specified | -11.2 | researchgate.net |

| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Not specified | Not specified | nih.gov |

| Pyridine-4-carbohydrazide derivatives | DNA | Minor groove | Not specified | cmjpublishers.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

A 2D-QSAR study was conducted on a series of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives, which are structurally related to this compound, to understand their GPCR-6 inhibitory activity. researchgate.net Using the Multiple Linear Regression (MLR) method, a validated QSAR model was generated. researchgate.net The model's statistical significance and predictive ability were confirmed through various validation metrics. researchgate.net The descriptors in the final model included 3D-MoRSE (3D Molecular Representation of Structures based on Electronic diffraction) and RDF (Radial Distribution Function) descriptors, which provide information about the 3D structure, Sanderson electronegativities, and atomic numbers of the compounds. researchgate.net This QSAR model aids in elucidating the physicochemical properties essential for the inhibitory activity and in designing novel lead molecules with potentially enhanced efficacy. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization for Drug Candidates

The evaluation of a drug candidate's ADMET properties is crucial for its success. In silico ADMET prediction offers a rapid and cost-effective way to assess these properties early in the drug discovery process.

Computational tools are frequently used to predict the ADMET profiles of drug candidates. alliedacademies.org For piperidine-based inhibitors of oxidosqualene cyclase, in silico ADMET and drug-likeness profiling were performed to evaluate their pharmacokinetic and safety profiles. researchgate.net Parameters such as oral bioavailability, blood-brain barrier permeability, interactions with cytochrome P450 enzymes, and potential toxicity were predicted using various computational platforms. researchgate.net

Similarly, an in silico ADMET study was conducted on new 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) analogues. researchgate.net The results indicated that the synthesized molecules were within an acceptable range for drug-likeness, exhibited low toxicity, and could be considered as potential hits for further drug discovery. researchgate.net For pyridine-4-carbohydrazide derivatives, computational tools were used to evaluate their physicochemical properties, drug-likeness, bioactivity scores, and ADME profiles, showing that most derivatives had enhanced characteristics compared to the parent compound. cmjpublishers.com

Table 2: Predicted ADMET Properties for a Representative Piperidine-Based Compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Lower risk of carcinogenicity |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional conformation and dynamic behavior of a molecule is essential for comprehending its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques for this purpose.

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. For instance, MD simulations have been used to study the interaction of pyridine with a γ-CuI surface, revealing a combination of noncovalent Cu⋯N, Cu/I⋯π/π*, and hydrogen bonding interactions. rsc.org While not directly on this compound itself, these studies on its core components provide valuable information about the types of interactions it can engage in. In the context of drug-receptor interactions, MD simulations can be used to assess the stability of the ligand-protein complex, as demonstrated in studies of dipeptidyl peptidase 4 inhibitors. mdpi.com

Role As a Pharmaceutical Intermediate and Chemical Building Block

Precursor in Complex Organic Synthesis

The utility of the piperidinyl-pyridine core is prominently demonstrated in the synthesis of targeted therapeutic agents, particularly in oncology. A key example is its role as a foundational precursor for certain Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects.

One of the most notable applications is in the synthesis of Niraparib, an orally active PARP inhibitor. chemicalbook.comnewdrugapprovals.org Although Niraparib itself contains a 3-substituted piperidinyl-phenyl moiety, its synthesis pathways often begin with a pyridine (B92270) precursor that is later reduced to the crucial piperidine (B6355638) ring, illustrating the core principle of using simple pyridines to build complex piperidine-containing active pharmaceutical ingredients. newdrugapprovals.orgresearchgate.net

A common synthetic strategy commences with a Suzuki coupling reaction between a pyridine boronic acid (e.g., 3-pyridine boronic acid) and a substituted aryl halide (e.g., p-nitroiodobenzene) to form the C-C bond between the two rings. google.com This step creates the aryl-pyridine framework. The subsequent critical transformation is the reduction of the pyridine ring to a piperidine ring. This dearomatization is a key step and can be achieved under various conditions, highlighting the role of the pyridine as a stable precursor to the desired saturated heterocycle.

Table 1: Selected Methods for the Reduction of Aryl-Pyridine Precursors in Complex Syntheses This table is interactive. Users can sort by Reagent/Catalyst or Conditions to compare different synthetic approaches.

| Precursor | Reagent / Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-(4-nitrophenyl)pyridine | H₂, PtO₂ | Methanol, HCl | 4-(Piperidin-3-yl)aniline | portico.org |

| 3-(4-nitrophenyl)piperidine-2,6-dione | NaBH₄, BF₃·etherate | Tetrahydrofuran (THF), 0-10 °C | 3-(4-Nitrophenyl)piperidine | google.com |

Following the formation of the piperidinyl-aniline core, further steps involve coupling with the indazole moiety and functional group manipulations to complete the synthesis of the final drug molecule. newdrugapprovals.orgportico.org This multi-step process underscores the strategic importance of the piperidinyl-pyridine scaffold as a robust intermediate that allows for the assembly of complex, biologically active compounds. acs.orgox.ac.uk

Utility in the Development of Diverse Heterocyclic Compounds

Beyond its role as an intermediate for specific drug targets, 2-(Piperidin-4-yl)pyridine and its isomers are valuable starting materials for generating libraries of diverse heterocyclic compounds. The distinct reactivity of the piperidine nitrogen and the pyridine ring can be exploited to construct a wide range of novel molecular frameworks.

The secondary amine of the piperidine ring is a potent nucleophile and can be readily functionalized through N-alkylation or N-arylation reactions. nih.govnih.gov Reaction with various electrophiles, such as alkyl halides, sulfonyl chlorides, or acyl chlorides, provides straightforward access to a multitude of N-substituted derivatives. This allows for the systematic modification of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For instance, reacting 1-(3-nitropyridin-2-yl)piperazine (B1350711) with 2-chloro-N-arylacetamides leads to a series of hybrid derivatives with potential biological activity. nih.gov

Furthermore, the entire piperidinyl-pyridine scaffold can be incorporated into larger, more complex heterocyclic systems, including spirocycles. Spiro-heterocycles, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. For example, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as potent enzyme inhibitors. nih.gov The synthesis of such compounds often involves multi-step sequences where the pre-formed piperidine ring is cyclized with another molecular fragment.

The pyridine portion of the molecule also offers handles for synthetic diversification. While the pyridine ring is generally less reactive towards electrophilic substitution, it can undergo nucleophilic substitution, particularly if activated with an electron-withdrawing group or as a pyridinium (B92312) salt. frontiersin.org Minisci-type reactions also allow for direct C-H functionalization, enabling the introduction of alkyl groups at positions C2 or C4, further expanding the chemical space accessible from this versatile building block. chemrxiv.org

Table 2: Examples of Heterocyclic Systems Derived from Piperidinyl-Pyridine Scaffolds This table is interactive. Click on the headers to sort the data.

| Starting Scaffold | Reaction Type | Resulting Heterocyclic System | Application Area | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine / Piperazine | Nucleophilic Aromatic Substitution, N-Alkylation | Pyridinylpiperazine Derivatives | Enzyme Inhibition | nih.gov |

| Piperidine Derivative | Multi-step Cyclization | Spiro[chroman-2,4'-piperidin]-4-one | Enzyme Inhibition | nih.gov |

| N-Aminopyridinium Salt | Nucleophilic (Hetero)arylation | C4-Aryl Pyridine Derivatives | Heterobiaryl Synthesis | frontiersin.org |

The ability to selectively functionalize either the piperidine or the pyridine ring makes this compound a powerful tool for combinatorial chemistry and the exploration of novel heterocyclic structures for various applications in materials science and drug discovery.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the structural determination of 2-(Piperidin-4-yl)pyridine, with each technique offering unique information about the molecule's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) and piperidine (B6355638) rings are observed. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at position 6 of the pyridine ring, being adjacent to the nitrogen atom, is expected to resonate at the lowest field. The protons on the piperidine ring resonate in the upfield region (δ 1.5-3.5 ppm). The protons alpha to the nitrogen atom of the piperidine ring (positions 2 and 6) are deshielded compared to the other piperidine protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyridine ring typically resonate in the range of δ 120-160 ppm, with the carbon atom attached to the piperidine ring and the carbon atoms adjacent to the nitrogen atom showing distinct chemical shifts. The carbon atoms of the piperidine ring appear at higher field, generally between δ 25-50 ppm.

A representative, though not experimentally verified for this specific molecule, set of predicted NMR data is presented in the table below for illustrative purposes. Actual experimental values may vary based on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~163 |

| Pyridine C3 | ~7.2 | ~121 |

| Pyridine C4 | ~7.7 | ~136 |

| Pyridine C5 | ~7.2 | ~124 |

| Pyridine C6 | ~8.5 | ~149 |

| Piperidine C2'/C6' | ~3.1 (axial), ~2.7 (equatorial) | ~46 |

| Piperidine C3'/C5' | ~1.8 (axial), ~1.7 (equatorial) | ~33 |

| Piperidine C4' | ~2.8 | ~42 |

Note: This is a generalized prediction and actual experimental data may differ.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular formula of this compound is C₁₀H₁₄N₂, which corresponds to a molecular weight of approximately 162.23 g/mol . helixchrom.com

In a typical mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) would be observed at an m/z (mass-to-charge ratio) of 162. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could involve the cleavage of the bond between the pyridine and piperidine rings, leading to the formation of characteristic fragment ions. For instance, a fragment corresponding to the pyridyl group (C₅H₄N⁺) at m/z 78 and a fragment corresponding to the piperidinyl cation (C₅H₁₀N⁺) at m/z 84 could be expected. Further fragmentation of the piperidine ring could also occur.

| Ion | m/z (Predicted) | Possible Structure |

| [M]⁺ | 162 | Intact molecule |

| [M - H]⁺ | 161 | Loss of a hydrogen atom |

| [C₅H₁₀N]⁺ | 84 | Piperidin-4-yl cation |

| [C₅H₅N]⁺ | 79 | Pyridinium (B92312) cation |

| [C₅H₄N]⁺ | 78 | Pyridyl radical cation |

Note: This is a generalized prediction and actual fragmentation patterns can be influenced by the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the pyridine and piperidine rings.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Found in the range of 2850-3000 cm⁻¹.

N-H stretching (secondary amine): A band in the region of 3200-3500 cm⁻¹ is expected for the piperidine N-H bond.

C=C and C=N stretching (aromatic ring): These vibrations of the pyridine ring usually appear in the 1400-1600 cm⁻¹ region.

C-N stretching: These bands can be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Piperidine) | 3200-3500 |

| C-H Stretch (Pyridine) | 3000-3100 |

| C-H Stretch (Piperidine) | 2850-3000 |

| C=C/C=N Stretch (Pyridine Ring) | 1400-1600 |

| C-N Stretch | 1000-1350 |

Note: This is a generalized prediction and actual peak positions and intensities can be affected by the sample preparation method and physical state.

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of pyridine derivatives. helixchrom.comhelixchrom.comsielc.com A reversed-phase HPLC method would be suitable for the analysis of this compound. In this approach, a non-polar stationary phase (such as C18) is used with a polar mobile phase.

A potential HPLC method could employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution for the basic analyte. Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong UV absorbance. The retention time of the compound would be a key parameter for its identification and quantification.

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at ~260 nm |

| Flow Rate | 1.0 mL/min |

Note: These are exemplary conditions and would require optimization for a specific analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound would need to be sufficiently volatile to be analyzed by GC.

For the GC analysis of this compound, a capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would likely be employed. A flame ionization detector (FID) would be a suitable detector due to its sensitivity to organic compounds. The oven temperature would be programmed to ensure adequate separation from any impurities. Derivatization may sometimes be employed to improve the chromatographic properties of piperidine-containing compounds. oup.com

| Parameter | Typical Condition |

| Column | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 to 250 °C) |

Note: These are general conditions and would need to be optimized for a specific application.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a versatile and rapid analytical technique for the qualitative assessment of this compound, often used to monitor reaction progress, identify the compound in a mixture, and assess its purity. The separation is based on the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase.

For a basic compound like this compound, which contains both a tertiary amine (pyridine) and a secondary amine (piperidine), silica (B1680970) gel is a commonly used stationary phase. The separation mechanism involves polar interactions, where the polar stationary phase interacts with the polar amine functional groups. The mobile phase is typically a mixture of organic solvents, often with a small amount of a basic modifier like ammonia (B1221849) or diethylamine (B46881) to reduce peak tailing and improve spot shape by preventing the strong, irreversible adsorption of the basic analyte onto the acidic silica surface. frontiersin.org

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), where the pyridine ring will quench the fluorescence of the indicator embedded in the stationary phase, causing a dark spot to appear. researchgate.net For more specific detection, chromogenic spray reagents that react with amine functionalities are employed. Dragendorff's reagent is a classic choice for detecting alkaloids and other nitrogen-containing compounds, typically yielding orange or brown spots. slideshare.net Iodoplatinate is another sensitive reagent for these types of compounds.

While specific Rf (retardation factor) values are highly dependent on the exact experimental conditions (plate type, layer thickness, mobile phase composition, temperature), a summary of typical TLC systems for related basic nitrogenous compounds is presented below.

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Typical Application |

|---|---|---|---|

| Silica Gel 60 F254 | Cyclohexane / Ethyl Acetate (B1210297) / Diethylamine (8:2:1, v/v/v) | UV (254 nm), Dragendorff's Reagent | Separation of aconitum alkaloids |

| Silica Gel G | Methanol / Concentrated Ammonia (200:3, v/v) | UV light, Iodoplatinate Spray | General alkaloid screening |

| Silica Gel | Chloroform / Methanol (9:1, v/v) | Iodine Vapor | Purity assessment of amine compounds |

| Aluminum Oxide | n-Butanol / Acetic Acid / Water (4:1:1, v/v/v) | UV (254 nm) | Separation of polar heterocyclic compounds |

Quantitative Analytical Methods

Quantitative analysis is essential for determining the precise amount of this compound in a sample. A range of instrumental methods can be employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and complexity.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely accessible method for the quantitative analysis of compounds containing chromophores. The this compound molecule contains a pyridine ring, which is an effective chromophore, whereas the saturated piperidine ring does not absorb significantly in the UV region above 220 nm. archive.org

The UV spectrum of pyridine in a neutral solvent typically exhibits a strong absorption band around 250-260 nm. researchgate.netsielc.com This absorption is attributed to π → π* electronic transitions within the aromatic ring. The exact absorption maximum (λmax) can be influenced by solvent polarity and pH. In acidic solutions, protonation of the pyridine nitrogen can cause a slight shift in the λmax. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentration at the λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

| Compound | Typical λmax (nm) | Electronic Transition | Notes |

|---|---|---|---|

| Pyridine | ~257 | π → π | pH-sensitive due to protonation |

| 4-Phenylpyridine | ~256 | π → π | Band is broadened and shifted in acidic solution |

| Piperidine | <220 | n → σ | No significant absorption in the standard UV range |

| This compound (Predicted) | ~260-265 | π → π | Spectrum expected to be dominated by the 2-substituted pyridine chromophore |

Spectrofluorometry

Spectrofluorometry is a highly sensitive analytical technique that measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. While pyridine itself is only weakly fluorescent, its derivatives can exhibit significant fluorescence. Research on 2-N-piperidinopyridine, a close structural analog of this compound, has shown that it is a fluorescent molecule.

The fluorescence properties are highly dependent on the molecular structure and the solvent environment. For 2-N-piperidinopyridine, fluorescence emission is observed around 372 nm when excited at approximately 293 nm in ethanol. It is plausible that this compound would exhibit similar fluorescent behavior, making spectrofluorometry a potentially powerful tool for its quantification at very low concentrations. The intensity of the fluorescence emission is directly proportional to the concentration of the analyte over a certain range, allowing for quantitative determination.

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Solvent |

|---|---|---|---|

| 2-N-Piperidinopyridine | ~293 | ~372 | Ethanol |

| 2,2'-Bipyridine | ~365 | ~430 | Aqueous Solution |

| This compound (Potential) | ~290-300 | ~370-380 | Protic Solvents (e.g., Ethanol) |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org Capillary Zone Electrophoresis (CZE), the simplest form of CE, is well-suited for the analysis of small, charged molecules like this compound. youtube.com

In a typical CZE method, a fused-silica capillary is filled with a background electrolyte (BGE), which is often an acidic buffer (e.g., phosphate (B84403) or acetate buffer at low pH). In such a medium, the two nitrogen atoms of this compound become protonated, and the molecule carries a net positive charge. When a high voltage is applied across the capillary, these cations migrate towards the cathode. The separation is based on the charge-to-size ratio of the analytes. sciex.com Detection is commonly performed using on-column UV-Vis absorbance, leveraging the chromophoric pyridine ring. The high efficiency of CE allows for rapid analysis times and excellent separation from potential impurities. wikipedia.org

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Capillary | Bare Fused-Silica (25-75 µm i.d.) | Standard for CZE, provides electroosmotic flow. |

| Background Electrolyte (BGE) | 25-50 mM Phosphate or Acetate Buffer (pH 2.5-4.5) | Ensures analyte is fully protonated (cationic form). |

| Applied Voltage | 15-30 kV (Normal Polarity) | Drives electrophoretic migration towards the cathode. |

| Injection | Hydrodynamic (Pressure) | Introduces a small, precise plug of the sample. |